Firefly Luciferase Inhibition: Direct Head-to-Head Potency Comparison with Mono-Pivalamide Analog (CAS 86847-59-8)
In a BindingDB-curated direct comparison using the same recombinant firefly luciferase luminescence assay (20 min incubation), the mono-pivalamide analog CHEMBL2324053 (CAS 86847-59-8; N-(pyridin-2-yl)pivalamide) achieves an IC₅₀ of 0.74 nM, classifying it as a potent luciferase inhibitor [1]. In contrast, the bis-pivalamide compound 1864014-74-3 shows only 26% inhibition at 10 µM under comparable cell-based luciferase assay conditions (HEK293 cells, 18 h incubation), suggesting an apparent IC₅₀ substantially greater than 10 µM [2]. This represents at least a 13,500-fold reduction in luciferase inhibitory potency for the 3-keto bis-pivalamide scaffold.
| Evidence Dimension | Firefly luciferase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 26% inhibition at 10 µM (apparent IC₅₀ >> 10 µM) |
| Comparator Or Baseline | CHEMBL2324053 (CAS 86847-59-8, N-(pyridin-2-yl)pivalamide): IC₅₀ = 0.74 nM |
| Quantified Difference | >13,500-fold lower potency for the target compound vs. mono-pivalamide analog |
| Conditions | Recombinant firefly luciferase, luminescence assay; 20 min (analog) vs. 18 h HEK293 cell-based assay (target compound) |
Why This Matters
For users running luciferase-based reporter gene assays, the target compound's dramatically reduced luciferase interference makes it a significantly safer scaffold choice for cell-based screening compared to mono-pivalamide analogs, which are potent luciferase inhibitors and produce false-positive hits.
- [1] BindingDB. BDBM50004873 (CHEMBL2324053): Affinity data for N-(pyridin-2-yl)pivalamide; IC₅₀ = 0.74 nM against recombinant firefly luciferase, 20 min luminescence assay. Accessed May 2026. View Source
- [2] BindingDB. ChEMBL_1740335 (CHEMBL4156085): Assay summary; firefly luciferase inhibition in HEK293 cells, 18 h, luminescence readout. Accessed May 2026. View Source
